

# Application Notes and Protocols: Synthesis of Diethyl 10-bromodecylphosphonate

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## Compound of Interest

Compound Name: Diethyl 10-bromodecylphosphonate

Cat. No.: B1670520

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## Abstract

This document provides a detailed protocol for the synthesis of **diethyl 10-bromodecylphosphonate**, a valuable bifunctional molecule utilized in various chemical and biomedical research applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis is achieved through the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds. This application note includes a comprehensive experimental protocol, characterization data, and a visual representation of the synthetic workflow.

## Introduction

**Diethyl 10-bromodecylphosphonate** is a key intermediate possessing two distinct reactive sites: a terminal bromide that allows for nucleophilic substitution and a diethyl phosphonate moiety that can be further modified or used for its inherent physicochemical properties. This heterobifunctional nature makes it an ideal building block in medicinal chemistry for the construction of complex molecules, including PROTACs, which are emerging as a powerful therapeutic modality. The ten-carbon alkyl chain provides a flexible spacer to link different molecular entities. The reliable synthesis and thorough characterization of this compound are crucial for its effective application in research and development.

## Data Presentation

Parameter	Value
Product Name	Diethyl 10-bromodecylphosphonate
Molecular Formula	C <sub>14</sub> H <sub>30</sub> BrO <sub>3</sub> P
Molecular Weight	357.27 g/mol
CAS Number	272785-01-0
Appearance	Colorless to pale yellow oil
Reaction Yield	Typically 75-85%
Purification Method	Vacuum Distillation or Column Chromatography

## Characterization Data

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 4.15-4.05 (m, 4H, OCH <sub>2</sub> CH <sub>3</sub> ), 3.41 (t, J=6.8 Hz, 2H, CH <sub>2</sub> Br), 1.88-1.78 (m, 2H, CH <sub>2</sub> ), 1.75-1.65 (m, 2H, PCH <sub>2</sub> ), 1.45-1.25 (m, 12H, (CH <sub>2</sub> ) <sub>6</sub> ), 1.33 (t, J=7.1 Hz, 6H, OCH <sub>2</sub> CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 61.4 (d, J=6.5 Hz, OCH <sub>2</sub> ), 33.9 (CH <sub>2</sub> Br), 32.8, 30.4, 29.3, 29.2, 28.7, 28.1, 25.1 (d, J=141.0 Hz, PCH <sub>2</sub> ), 22.5, 16.5 (d, J=5.9 Hz, CH <sub>3</sub> )
Mass Spec (ESI)	m/z calculated for C <sub>14</sub> H <sub>30</sub> BrO <sub>3</sub> P [M+H] <sup>+</sup> : 357.1194; found: 357.1192

## Experimental Protocol

### Synthesis of Diethyl 10-bromodecylphosphonate via Michaelis-Arbuzov Reaction

This protocol details the reaction of 1,10-dibromodecane with triethyl phosphite.

Materials:

- 1,10-dibromodecane
- Triethyl phosphite
- Anhydrous Toluene (optional, as solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Distillation apparatus
- Vacuum pump

#### Procedure:

- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
- **Charging the Flask:** 1,10-dibromodecane (1.0 equivalent) is added to the flask. An excess of the dibromide can be used to minimize the formation of the bis-phosphonate byproduct.
- **Addition of Triethyl Phosphite:** Triethyl phosphite (1.0 to 1.2 equivalents) is added dropwise to the stirred 1,10-dibromodecane at room temperature.
- **Reaction:** The reaction mixture is heated to 140-150 °C and stirred vigorously. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours). During the reaction, ethyl bromide is formed as a byproduct and can be observed distilling from the reaction mixture.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The excess 1,10-dibromodecane and other volatile impurities are removed by vacuum distillation.
- **Purification:** The crude product is purified by fractional vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield **diethyl**

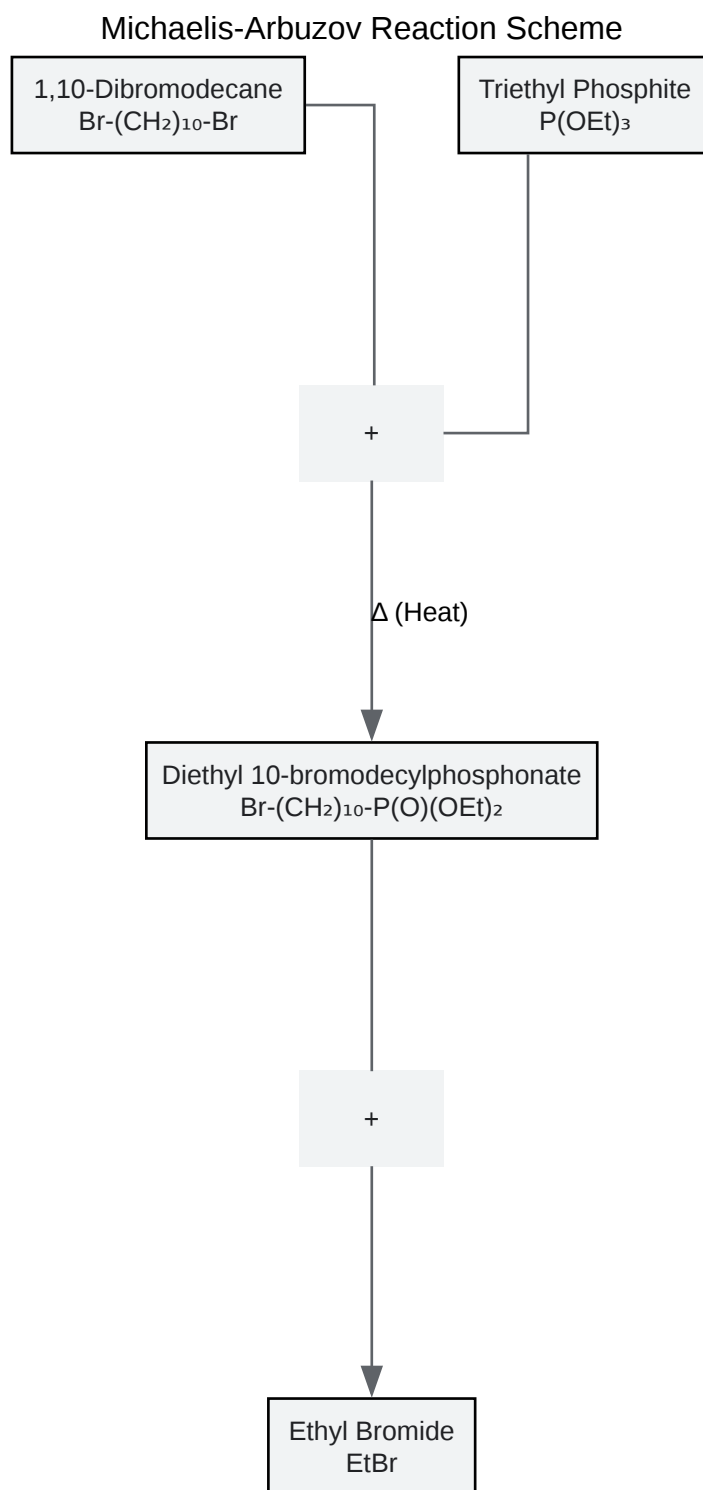
**10-bromodecylphosphonate** as a colorless to pale yellow oil.

Characterization:

The purified product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Mandatory Visualizations

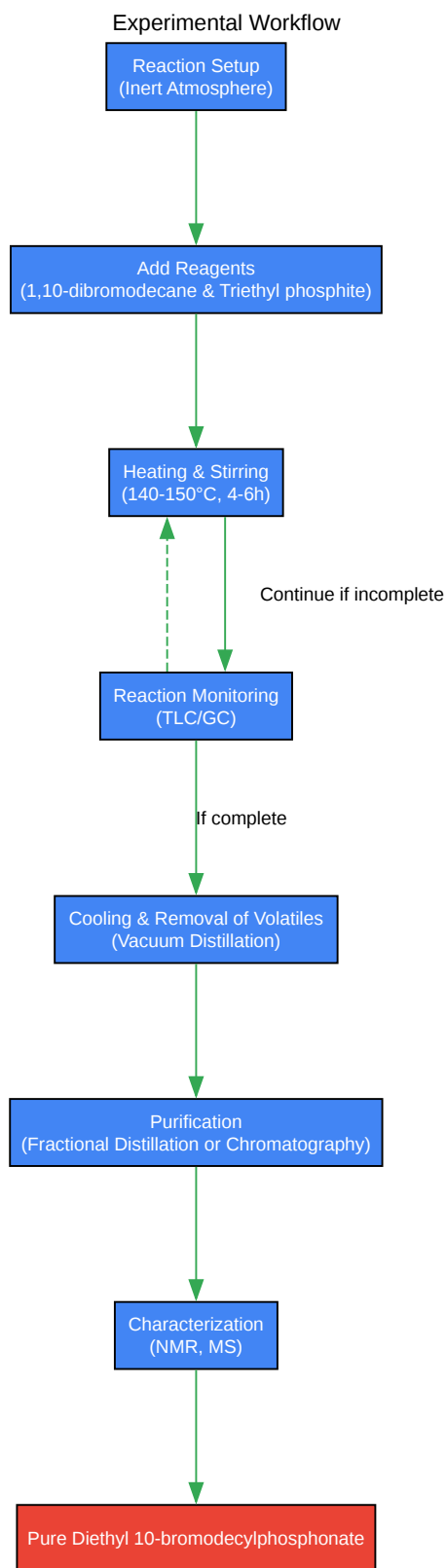
### Reaction Scheme: Michaelis-Arbuzov Synthesis



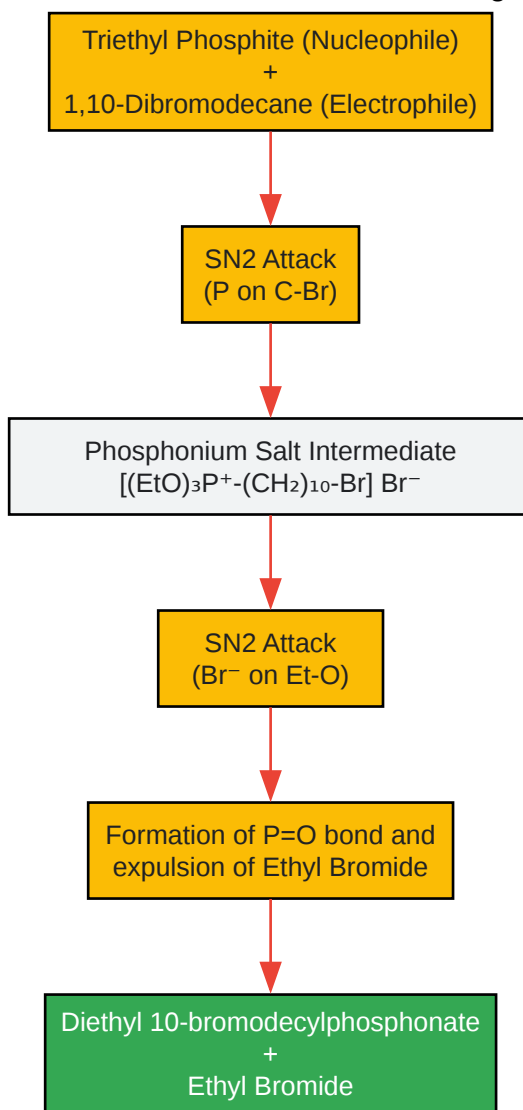
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Caption: Synthesis of **Diethyl 10-bromodecylphosphonate**.

## Experimental Workflow



## Michaelis-Arbuzov Mechanism Logic

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